tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate
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Overview
Description
tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(cyclopropylamino)-3-methylbenzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{[4-(amino)-3-methylphenyl]methyl}carbamate: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
tert-butyl N-{[4-(cyclopropylamino)-3-ethylphenyl]methyl}carbamate: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and biological activity.
This compound’s unique structure, particularly the presence of the cyclopropylamino group, distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
tert-butyl N-[[4-(cyclopropylamino)-3-methylphenyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPJMUXDVUTRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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